tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is a derivative of pyridine, featuring a tert-butyl carbamate group and a formyl group attached to the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate typically involves the reaction of 3-formyl-6-phenylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways .
Comparison with Similar Compounds
tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-formylpyridin-4-yl)carbamate: This compound has a similar structure but with the formyl group attached to a different position on the pyridine ring.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound features a piperidine ring instead of a pyridine ring, with different chemical properties and reactivity.
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: This compound has a bromine atom attached to the pyridine ring, which can influence its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-6-phenylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-15-13(11-20)9-10-14(18-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19,21) |
InChI Key |
MIAGOFPYXDTVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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